Didecyl dimethyl ammonium carbonate
Overview
Description
Didecyl dimethyl ammonium carbonate is a quaternary ammonium compound known for its broad-spectrum antimicrobial properties. It is widely used as a disinfectant and biocide in various industrial and domestic applications. The compound is characterized by its ability to disrupt microbial cell membranes, leading to cell death.
Preparation Methods
Synthetic Routes and Reaction Conditions
Didecyl dimethyl ammonium carbonate is typically synthesized through the quaternization of didecyl methyl tertiary amine with dimethyl carbonate. The reaction involves the following steps:
Dissolution: The mixture of didecyl methyl tertiary amine and dimethyl carbonate is dissolved in an alcohol solvent.
Catalysis: A catalyst is added to facilitate the reaction.
Refluxing: The solution is refluxed at a temperature between 75°C and 95°C under a pressure of less than or equal to 0.18 MPa for 4 to 6 hours.
Heat Preservation: After the reaction is complete, the solution is maintained at a temperature between 80°C and 90°C for an additional 2 to 3 hours.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Didecyl dimethyl ammonium carbonate primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as halides or hydroxides.
Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide.
Reduction Reactions: Often involve reducing agents such as sodium borohydride.
Major Products Formed
Substitution: Produces various substituted ammonium compounds.
Oxidation: Leads to the formation of oxidized derivatives.
Reduction: Results in reduced forms of the compound.
Scientific Research Applications
Didecyl dimethyl ammonium carbonate is extensively used in scientific research due to its antimicrobial properties. Some key applications include:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell culture to prevent microbial contamination.
Medicine: Utilized in disinfectants for surgical instruments and hospital environments.
Industry: Applied in water treatment, oilfield sterilization, and as a corrosion inhibitor
Mechanism of Action
The antimicrobial action of didecyl dimethyl ammonium carbonate is primarily due to its ability to disrupt microbial cell membranes. The positively charged nitrogen atom interacts with the negatively charged components of the cell membrane, leading to membrane destabilization and cell lysis. This mechanism is effective against a broad spectrum of bacteria, fungi, and viruses .
Comparison with Similar Compounds
Didecyl dimethyl ammonium carbonate is similar to other quaternary ammonium compounds such as:
- Didecyl dimethyl ammonium chloride
- Benzalkonium chloride
- Cetylpyridinium chloride
Uniqueness
Compared to these compounds, this compound offers enhanced stability and a broader spectrum of antimicrobial activity. Its unique carbonate counterion also provides additional benefits in terms of reduced toxicity and environmental impact .
Conclusion
This compound is a versatile and effective antimicrobial agent with a wide range of applications in various fields. Its unique properties and broad-spectrum activity make it a valuable compound in both research and industrial settings.
Properties
IUPAC Name |
didecyl(dimethyl)azanium;carbonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C22H48N.CH2O3/c2*1-5-7-9-11-13-15-17-19-21-23(3,4)22-20-18-16-14-12-10-8-6-2;2-1(3)4/h2*5-22H2,1-4H3;(H2,2,3,4)/q2*+1;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXOJCSIIFFMREV-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC[N+](C)(C)CCCCCCCCCC.CCCCCCCCCC[N+](C)(C)CCCCCCCCCC.C(=O)([O-])[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H96N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6040329 | |
Record name | Didecyl dimethyl ammonium carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6040329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
713.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 1-Decanaminium, N-decyl-N,N-dimethyl-, carbonate (2:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
148788-55-0 | |
Record name | Didecyl dimethyl ammonium carbonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148788550 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Decanaminium, N-decyl-N,N-dimethyl-, carbonate (2:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Didecyl dimethyl ammonium carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6040329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Decanaminium, N-decyl-N,N-dimethyl-, carbonate (2:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.153 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIDECYLDIMONIUM CARBONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P2116RFY9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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